N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
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Overview
Description
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as HDPC, is a synthetic compound that has been studied for its potential applications in scientific research. HDPC is a member of the isoindoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is not yet fully understood, but it is believed to involve the modulation of oxidative stress and inflammation in the brain. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases such as arthritis. N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has also been found to have antitumor activity and may have potential in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the potential limitations and drawbacks of using N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in scientific research.
Future Directions
There are several potential future directions for research involving N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential therapeutic effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide in these conditions. Additionally, research into the potential anti-inflammatory and antitumor effects of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide may also be of interest.
Synthesis Methods
The synthesis of N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. One commonly used method involves the reaction of 3-hydroxyphenylacetic acid with phthalic anhydride and propionic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps.
Scientific Research Applications
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-8-20-17(23)14-7-6-11(9-15(14)18(20)24)16(22)19-12-4-3-5-13(21)10-12/h3-7,9-10,21H,2,8H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRQDXJBKHSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxamide |
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